molecular formula C12H11BrN4S B15283139 8-bromo-6-ethyl-5-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol

8-bromo-6-ethyl-5-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol

Cat. No.: B15283139
M. Wt: 323.21 g/mol
InChI Key: GSALBWQRGDLKQT-UHFFFAOYSA-N
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Description

8-bromo-6-ethyl-5-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol is a complex heterocyclic compound that belongs to the triazinoindole family This compound is characterized by its unique structure, which includes a triazine ring fused to an indole moiety

Preparation Methods

The synthesis of 8-bromo-6-ethyl-5-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Indole Ring: The indole ring is synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

    Formation of the Triazine Ring: The triazine ring is formed by the cyclization of appropriate precursors, such as amidines or guanidines, with nitriles or other suitable reagents.

    Bromination and Alkylation:

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

8-bromo-6-ethyl-5-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: The compound can undergo reduction reactions, particularly at the bromine or nitro groups, using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

8-bromo-6-ethyl-5-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound has shown potential as an inhibitor of certain enzymes and as a probe for studying biological pathways.

    Medicine: Research has indicated its potential as an anticancer agent due to its ability to inhibit cell proliferation and induce apoptosis in cancer cells.

    Industry: It is used in the development of new materials and as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of 8-bromo-6-ethyl-5-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol involves its interaction with specific molecular targets and pathways. For example, in cancer cells, it may bind to iron ions, disrupting iron homeostasis and leading to cell cycle arrest and apoptosis. The compound’s ability to selectively bind to ferrous ions while failing to bind ferric ions highlights its unique mechanism .

Comparison with Similar Compounds

Similar compounds to 8-bromo-6-ethyl-5-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol include other triazinoindole derivatives, such as:

    8-bromo-5-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol: This compound shares a similar structure but lacks the ethyl group.

    5H-[1,2,4]triazino[5,6-b]indole derivatives: These compounds may have different substituents on the triazine or indole rings, leading to variations in their chemical properties and applications.

The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C12H11BrN4S

Molecular Weight

323.21 g/mol

IUPAC Name

8-bromo-6-ethyl-5-methyl-2H-[1,2,4]triazino[5,6-b]indole-3-thione

InChI

InChI=1S/C12H11BrN4S/c1-3-6-4-7(13)5-8-9-11(17(2)10(6)8)14-12(18)16-15-9/h4-5H,3H2,1-2H3,(H,14,16,18)

InChI Key

GSALBWQRGDLKQT-UHFFFAOYSA-N

Canonical SMILES

CCC1=C2C(=CC(=C1)Br)C3=NNC(=S)N=C3N2C

Origin of Product

United States

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